molecular formula C16H16F2N2O4S B297050 N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Katalognummer B297050
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: WMMBPQLAFUJRPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in cancer treatment. DFMO is a small molecule inhibitor that targets the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and are often overexpressed in cancer cells, making them a promising target for cancer therapy.

Wirkmechanismus

DFMO works by inhibiting the enzyme ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and are often overexpressed in cancer cells. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, leading to decreased cell proliferation and tumor growth.
Biochemical and Physiological Effects
DFMO has been shown to have a number of biochemical and physiological effects. In addition to its antitumor effects, DFMO has been shown to reduce inflammation and oxidative stress, and to improve immune function. DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.

Vorteile Und Einschränkungen Für Laborexperimente

DFMO has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying polyamine metabolism and its role in cancer and other diseases. DFMO has also been shown to have a good safety profile in clinical trials, with few side effects reported.
One limitation of DFMO is that it is a non-specific inhibitor of ODC, and can also inhibit other enzymes in the polyamine biosynthesis pathway. This can make it difficult to interpret the results of experiments using DFMO, and may limit its usefulness in certain contexts.

Zukünftige Richtungen

There are many potential future directions for research on DFMO. One area of interest is the development of new analogs and derivatives of DFMO that may have improved efficacy or specificity for ODC. Another area of interest is the development of combination therapies that target multiple enzymes in the polyamine biosynthesis pathway, in order to achieve more potent antitumor effects.
DFMO has also been studied for its potential use in other diseases beyond cancer, such as parasitic infections and neurodegenerative diseases. Further research is needed to determine the efficacy of DFMO in these contexts, and to identify potential side effects or limitations of its use.
In conclusion, DFMO is a promising chemical compound that has been extensively studied for its potential use in cancer treatment. While there are some limitations to its use as a research tool, DFMO has many advantages and potential future directions for research. Further studies are needed to fully understand the mechanisms of action and potential applications of this compound.

Synthesemethoden

DFMO can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form N-(2,4-difluorophenyl)-2-chloroacetamide. This intermediate is then reacted with sodium methoxide and methylsulfonyl chloride to form N-(2,4-difluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide.

Wissenschaftliche Forschungsanwendungen

DFMO has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that DFMO can inhibit tumor growth in a variety of cancer types, including colon, breast, prostate, and skin cancer. DFMO has also been studied in combination with other chemotherapeutic agents, such as 5-fluorouracil and cisplatin, and has been shown to enhance their antitumor effects.

Eigenschaften

Molekularformel

C16H16F2N2O4S

Molekulargewicht

370.4 g/mol

IUPAC-Name

N-(2,4-difluorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C16H16F2N2O4S/c1-20(25(22,23)13-6-4-12(24-2)5-7-13)10-16(21)19-15-8-3-11(17)9-14(15)18/h3-9H,10H2,1-2H3,(H,19,21)

InChI-Schlüssel

WMMBPQLAFUJRPG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)OC

Kanonische SMILES

CN(CC(=O)NC1=C(C=C(C=C1)F)F)S(=O)(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.